3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including hydroxyl, methoxy, benzodioxole, pyrrolidinyl, thiophenyl, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and methanol in the presence of an acid catalyst.
Introduction of the Pyrrolidinyl Group: This can be achieved through a nucleophilic substitution reaction using 2-bromoethylamine and pyrrolidine.
Formation of the Pyrrol-2-one Core: This involves a cyclization reaction using appropriate starting materials such as diketones or ketoesters.
Attachment of the Thiophenyl Group: This can be done through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as NaBH4 or LiAlH4.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various ring structures.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Grignard reagents, organolithium reagents
Catalysts: Acid catalysts for cyclization and condensation reactions
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: As a probe to study the interactions of various functional groups with biological macromolecules.
Material Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: As a tool to investigate the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target and application. In medicinal chemistry, it could act by binding to a specific receptor or enzyme, thereby modulating its activity. The presence of multiple functional groups allows for diverse interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the thiophenyl group, in particular, may enhance its electronic properties and interactions with biological targets compared to similar compounds with phenyl or furan groups.
Properties
Molecular Formula |
C23H24N2O6S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-hydroxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-1-(2-pyrrolidin-1-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H24N2O6S/c1-29-15-11-14(12-16-22(15)31-13-30-16)19-18(20(26)17-5-4-10-32-17)21(27)23(28)25(19)9-8-24-6-2-3-7-24/h4-5,10-12,19,27H,2-3,6-9,13H2,1H3 |
InChI Key |
AWPLLYCQIDJLKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C(=C(C(=O)N3CCN4CCCC4)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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